Evodinnol
Description
Structure
3D Structure
Properties
CAS No. |
529-70-4 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-(7-hydroxy-5-methoxy-2,2-dimethylchromen-6-yl)ethanone |
InChI |
InChI=1S/C14H16O4/c1-8(15)12-10(16)7-11-9(13(12)17-4)5-6-14(2,3)18-11/h5-7,16H,1-4H3 |
InChI Key |
YZCIFCCSUSQBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1O)OC(C=C2)(C)C)OC |
Origin of Product |
United States |
Occurrence and Phytochemical Investigations of Evodinnol
Natural Sources and Distribution of Evodinnol
The distribution of this compound across the plant kingdom is not extensively documented, and its identification in many genera remains a subject of ongoing research. While the compound belongs to the chromenes, a class of phytochemicals found in various plants, its specific presence in the genera Greigia, Citrus, Ageratum, and Celastrus is not confirmed in existing scientific literature. These genera are, however, known for their rich and diverse chemical profiles.
Identification in Plant Genera (e.g., Greigia, Citrus, Ageratum, Celastrus)
Phytochemical investigations into the genera listed below have revealed a wide array of secondary metabolites. However, specific isolation of this compound has not been explicitly reported.
Greigia : This genus, belonging to the Bromeliaceae family, is not well-documented in phytochemical literature for the presence of chromenes like this compound.
Citrus : The genus Citrus is a well-known source of flavonoids, limonoids, and terpenes. mdpi.comnih.govmdpi.com Flavonoids are the most prominent polyphenols found in various parts of Citrus fruits, including the skin, peels, seeds, and juice. mdpi.com While these plants are chemically rich, direct evidence linking them to this compound is lacking.
Ageratum : The genus Ageratum, particularly Ageratum conyzoides, is known to contain a variety of phytoconstituents, including alkaloids, flavonoids, terpenes, and chromenes. nih.govenvirobiotechjournals.comjetir.org The presence of the chromene class makes it a plausible candidate for containing this compound, though the most commonly reported chromene from this plant is Precocene I. nih.govwisdomlib.org
Celastrus : The Celastrus genus, part of the Celastraceae family, is recognized for its chemical diversity. chemrxiv.orgwikipedia.org Untargeted metabolomic profiling of the Celastraceae family has been undertaken to explore this diversity, but specific mention of this compound is absent. chemrxiv.org
| Plant Genus | Reported Presence of this compound | Notable Phytochemicals |
|---|---|---|
| Greigia | Not Reported | N/A |
| Citrus | Not Reported | Flavonoids (Hesperidin, Naringin), Limonoids, Terpenes mdpi.comnih.gov |
| Ageratum | Not Reported | Chromenes (Precocene I), Flavonoids, Terpenoids, Alkaloids nih.govwisdomlib.org |
| Celastrus | Not Reported | Diterpenoids, Triterpenes, Alkaloids chemrxiv.org |
Intra-Plant Localization of this compound (e.g., fruits, leaves, stems, callus)
Given the lack of confirmed sources for this compound within the specified genera, its localization within different plant tissues (intra-plant localization) remains uncharacterized. In general, the distribution of secondary metabolites within a plant is not uniform. For instance, in Citrus species, flavonoids are found in the stem, branches, bark, flowers, leaves, roots, seeds, and peels, with the flavedo (outer peel) and albedo (inner peel) often containing higher concentrations than the juice sacs. nih.govnih.gov In Ageratum conyzoides, phytochemicals are scrutinized from almost every part of the plant, including leaves and stems. nih.govwisdomlib.org Should this compound be identified in these genera in the future, its specific tissue distribution would require further investigation.
| Plant Part | Potential for this compound Presence | General Context |
|---|---|---|
| Fruits | Unknown | Citrus fruits are rich in various polyphenols, particularly in the peels. mdpi.com |
| Leaves | Unknown | Leaves of Ageratum conyzoides are a source of essential oils and other bioactive compounds. wisdomlib.orgresearchgate.net |
| Stems | Unknown | Phytochemicals are often distributed throughout the vascular tissues within stems. |
| Callus | Unknown | Plant tissue culture could potentially be used for producing specific secondary metabolites. |
Advanced Phytochemical Analysis and Identification Methodologies
The discovery and structural elucidation of natural products like this compound rely on a suite of advanced analytical methods. These techniques are essential for separating, identifying, and quantifying specific molecules within a complex plant extract.
Chromatographic Techniques for this compound Isolation and Characterization (e.g., UHPLC-PDA-Orbitrap-Mass Spectrometry)
Modern phytochemical analysis heavily utilizes combined chromatographic and spectrometric systems. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Photodiode Array (PDA) and High-Resolution Mass Spectrometry (HRMS), such as Orbitrap-MS, is a powerful platform for this purpose. thermofisher.comnih.govresearchgate.net
UHPLC : This technique uses columns with small particle sizes (typically under 2 µm) to achieve rapid and high-resolution separations of compounds in a mixture. nih.gov This allows for the efficient separation of this compound from other structurally similar compounds in a plant extract.
PDA Detector : Following separation by UHPLC, the PDA detector measures the absorbance of the compound across a range of UV-visible wavelengths. This provides a characteristic UV spectrum that can help in the preliminary classification of the compound (e.g., as a phenolic or flavonoid). nih.gov
Orbitrap-Mass Spectrometry : This is a type of high-resolution mass spectrometer that provides highly accurate mass measurements. thermofisher.comresearchgate.net For a compound like this compound, the Orbitrap analyzer can determine its elemental composition with high confidence from its exact mass, which is a critical step in its identification.
The combination of these techniques (UHPLC-PDA-Orbitrap-MS) provides retention time, UV spectrum, and high-resolution mass data simultaneously, creating a robust method for the tentative identification and characterization of phytochemicals in complex matrices. thermofisher.comnih.gov
Spectroscopic Approaches in this compound Structural Elucidation (e.g., Mass Spectrometry applications)
Mass spectrometry (MS) is a cornerstone of structural elucidation. After ionization, MS measures the mass-to-charge ratio of a molecule, providing its molecular weight. core.ac.uk Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. youtube.com The resulting fragmentation pattern is like a fingerprint, offering vital clues about the molecule's substructures. researchgate.netlibretexts.org For this compound, characteristic losses of methyl or acetyl groups from the chromene structure would produce specific fragment ions, which can be analyzed to piece together its structure. This method is crucial for distinguishing between isomers and confirming the identity of a known compound or elucidating a new one. nih.gov
Metabolomic Profiling for this compound Discovery and Quantification
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. nih.govbroadinstitute.org It serves as a powerful tool for both discovering new natural products and quantifying known ones.
Discovery (Untargeted) Metabolomics : In this approach, analytical techniques like LC-MS are used to capture a broad snapshot of all detectable metabolites in a sample. chemrxiv.orgleibniz-hki.de By comparing the metabolomic profiles of different plants or tissues, researchers can identify unique or abundant compounds. This hypothesis-generating approach could lead to the discovery of this compound in a previously uninvestigated plant species. nih.gov
Quantification (Targeted) Metabolomics : Once this compound has been identified, a targeted MS-based method can be developed to precisely measure its concentration. This approach is highly sensitive and specific, allowing researchers to quantify the abundance of this compound in different plant tissues, under various environmental conditions, or during different growth stages.
Compound Index
| Compound Name |
|---|
| This compound |
| Precocene I |
| Hesperidin |
| Naringin |
Biosynthetic Pathways and Enzymology of Evodinnol
Proposed Biosynthetic Routes to Evodinnol
Chromenones and related benzopyran compounds are often derived from precursors originating from the shikimate pathway and the acetate (B1210297) pathway. The phenylpropanoid pathway, initiating with the deamination of phenylalanine, leads to the formation of 4-coumaroyl-CoA, a key intermediate in the biosynthesis of various phenolic compounds, including flavonoids and coumarins wikipedia.orgnih.govbiotech-asia.orgmdpi.comsci-hub.se.
Given the chromene core of this compound, plausible biosynthetic routes could involve the cyclization of phenylpropanoid or polyketide intermediates followed by further modifications. While a specific pathway for this compound has not been fully elucidated, studies on related plant compounds suggest potential precursor molecules and transformation steps.
Potential precursors for this compound biosynthesis could include derivatives of p-coumaroyl-CoA or related aromatic compounds. Some databases suggest compounds like 2,2-Dimethylchromene-6-carboxylic acid and 7-Hydroxy-2,2-dimethyl-2H-chromene as potential precursors or related structures in the context of this compound mdpi.com. These compounds already possess the basic chromene skeleton, indicating that the formation of this core structure is an early event in the biosynthetic sequence.
The biosynthesis of chromene structures in other natural products can occur through different mechanisms, including the prenylation of phenolic compounds or the cyclization of polyketide intermediates. The presence of the 2,2-dimethyl group in this compound suggests a prenylation step, likely involving a dimethylallyl pyrophosphate (DMAPP) unit, which is derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways of isoprenoid biosynthesis.
Subsequent steps would involve the introduction of the hydroxyl group at the 7-position, the methoxy (B1213986) group at the 5-position, and the acetyl group at the 6-position of the chromene core. These modifications typically involve hydroxylation, O-methylation, and acylation reactions, respectively.
Although specific enzymes catalyzing the biosynthesis of this compound have not been definitively identified, based on the proposed transformations and knowledge of plant secondary metabolism, several classes of enzymes are likely involved.
Enzymes potentially involved in the formation of the chromene core and its decoration include:
Prenyltransferases: Catalyze the addition of prenyl groups (like DMAPP) to aromatic precursors. mdpi.com
Cyclases: Involved in the formation of the chromene ring structure.
Cytochrome P450 monooxygenases (CYP450s): Often catalyze hydroxylation reactions at specific positions on aromatic rings. mdpi.comnih.gov
Methyltransferases: Catalyze the transfer of a methyl group, likely from S-adenosyl-L-methionine (SAM), to a hydroxyl group to form the methoxy group. wikipedia.orgwikipedia.org
Acyltransferases: Catalyze the transfer of an acyl group (in this case, an acetyl group) to the chromene core.
The precise order and specificity of these enzymatic steps leading to this compound remain to be determined through dedicated biochemical and genetic studies.
Regulation of this compound Biosynthesis
The biosynthesis of secondary metabolites in plants is a tightly regulated process influenced by a combination of genetic, developmental, and environmental factors. While specific regulatory mechanisms for this compound biosynthesis have not been reported, general principles of secondary metabolite pathway regulation in plants of the Rutaceae family can be considered.
Understanding the genetic basis of this compound biosynthesis would involve identifying the genes encoding the enzymes in its pathway. This typically requires transcriptomic studies to identify genes that are highly expressed in tissues or developmental stages where this compound accumulates. Comparative transcriptomics between high and low this compound-producing plant lines or under different environmental conditions could help pinpoint candidate genes.
Once candidate genes are identified, functional characterization through gene silencing or overexpression studies would be necessary to confirm their involvement in the pathway. Analysis of gene clusters, which are common for secondary metabolite biosynthetic genes in plants, could also aid in identifying pathway components. nih.govdtu.dk
Currently, specific genetic or transcriptomic studies focused on the enzymes directly responsible for this compound biosynthesis are not available in the examined literature. Research on the biosynthesis of other compounds in the Rutaceae family, such as alkaloids or other flavonoids, provides general insights into the types of genes and regulatory elements that might be involved in secondary metabolism in these plants. nih.govbiotech-asia.orgmdpi.comsci-hub.senih.govnih.govnih.govfrontiersin.orgnih.govnih.gov
Developmental stage and tissue type also play crucial roles in regulating secondary metabolism. This compound has been found in different parts of plants, including leaves and potentially fruits wikipedia.orgpsu.ac.thpsu.ac.thnih.gov. The accumulation of this compound may vary depending on the age and specific tissue of the plant, reflecting developmental control over the biosynthetic pathway. Studies on callus cultures of Citrus hystrix have shown that the production of bioactive compounds, including this compound, can be influenced by the type of explant and the composition of the culture medium, highlighting the impact of developmental state and environmental cues on secondary metabolite production in vitro. psu.ac.thpsu.ac.thnih.gov
Further research is needed to specifically investigate how these environmental and developmental factors precisely modulate the biosynthesis and accumulation of this compound in its native plant sources.
Synthetic Chemistry and Analog Development of Evodinnol
Strategies for the Total Synthesis of Evodinnol
Total synthesis involves the construction of a complex molecule from simpler, readily available starting materials. organic-chemistry.orgscripps.edu While specific detailed strategies for the total synthesis of this compound were not extensively detailed in the search results, the synthesis of compounds containing the chromene (2H-benzopyran) or benzopyran scaffold, which is central to this compound's structure, employs a variety of methodologies. These methods often involve the formation of the heterocyclic ring system. organic-chemistry.orgjcsp.org.pk
General approaches to constructing the benzopyran core include cyclization reactions. organic-chemistry.orgjcsp.org.pk For example, electrophilic cyclization of substituted propargylic aryl ethers can yield 3,4-disubstituted 2H-benzopyrans. organic-chemistry.org Transition-metal-catalyzed reactions, such as those involving nickel catalysts with 2-ethoxy-2H-chromenes and boronic acids, can lead to 2-substituted-2H-chromenes. organic-chemistry.org Metal-free couplings of triorganoindium reagents with chromene and isochroman (B46142) acetals have also been reported for the synthesis of substituted chromenes. organic-chemistry.org Multi-component reactions (MCRs) offer efficient one-pot methods for synthesizing benzopyran derivatives from simple starting materials like salicylaldehydes, malononitrile, and phenols. jcsp.org.pkpsu.eduresearchgate.net
The synthesis of complex natural products often drives the development of new synthetic methodologies and serves as a test-bed for existing ones. organic-chemistry.orgscripps.edubeilstein-journals.org Achieving the total synthesis of a molecule like this compound would likely involve a sequence of reactions to assemble the substituted benzopyran core and introduce the specific functional groups (hydroxyl, methoxy (B1213986), and acetyl) in the correct positions.
Design and Chemical Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs and derivatives of natural products like this compound are pursued to explore their chemical space, potentially enhance desirable properties, or investigate structure-activity relationships. mdpi.comnih.gov This involves modifying the core scaffold or introducing different substituents.
Scaffold modification and derivatization approaches for compounds containing the benzopyran core involve altering the existing framework or attaching new chemical groups. uoa.gr For benzopyran-4-one-isoxazole hybrid compounds, synthetic strategies have involved the Vilsmeier-Haack reaction of ortho-hydroxy acetophenones to form the benzopyran-4-one core, followed by further transformations. mdpi.com Derivatization can involve reactions such as alkylation and coupling reactions to attach various moieties. mdpi.com For example, the synthesis of emodin (B1671224) derivatives linked with amino acids involved alkylation and coupling reactions. mdpi.com
For benzopyran derivatives, synthetic pathways can involve aldol (B89426) condensation followed by Michael addition, as seen in the synthesis of 2-aminopropyl benzopyran derivatives. nih.gov Further derivatization can be achieved through controlled reduction and reductive amination. nih.gov Another approach involves the Biginelli reaction for synthesizing benzopyran-connected pyrimidine (B1678525) and pyrazole (B372694) derivatives. rsc.org These examples highlight the diverse chemical transformations that can be applied to the benzopyran scaffold to create a range of analogs and derivatives.
Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a critical aspect of organic synthesis, particularly when dealing with chiral molecules or reactions that generate stereocenters. ethz.chwiley.comyoutube.com While the provided information on this compound itself does not explicitly detail its stereochemistry, the synthesis of analogs and derivatives with chiral centers requires careful control to obtain specific stereoisomers.
Stereoselective synthesis aims to produce a predominant amount of one stereoisomer over others. ethz.chwiley.com Techniques for achieving stereoselectivity include using chiral starting materials (chiral pool synthesis), resolution of racemic mixtures, employing chiral auxiliaries, or utilizing enantioselective synthesis with chiral reagents or catalysts. ethz.ch For instance, asymmetric tandem reactions can yield chromene derivatives with high enantioselectivity. organic-chemistry.org
The benzopyran core of this compound contains a gem-dimethyl group at the 2-position, which is not a stereocenter. However, modifications to the scaffold or the introduction of substituents at other positions could create chiral centers, necessitating the application of stereoselective synthetic methods to control the resulting stereochemistry. Control over relative and absolute configuration is essential in the synthesis of complex molecules with multiple stereocenters. ethz.ch
Novel Synthetic Methodologies for Chromene and Benzopyran Scaffolds
The development of novel synthetic methodologies for constructing chromene and benzopyran scaffolds is an active area of research driven by the prevalence of these structures in natural products and their potential biological activities. organic-chemistry.orgjcsp.org.pkresearchgate.netresearchgate.netuobaghdad.edu.iq Researchers are continuously seeking more efficient, environmentally friendly, and selective methods. jcsp.org.pkresearchgate.netuobaghdad.edu.iq
Recent advancements in this field include the use of photoredox catalysis under visible light irradiation, offering greener chemical transformations for the synthesis of chromene derivatives. researchgate.net Metal-free conditions and the use of inexpensive catalysts are also being explored. organic-chemistry.orgjcsp.org.pk Multi-component reactions have gained prominence due to their efficiency and ability to rapidly generate structural diversity. jcsp.org.pkpsu.eduresearchgate.net
Specific novel methods include electrophilic cyclizations, transition-metal-catalyzed couplings, and cascade reactions like the oxa-Michael-Henry reaction. organic-chemistry.org The use of various catalysts, including ionic liquids, organocatalysts, and heterogeneous catalysts, is being investigated to improve yields and reaction times. researchgate.netrsc.orgresearchgate.netuobaghdad.edu.iq Microwave and ultrasonic technologies have also been employed to facilitate the synthesis of benzopyran compounds. jcsp.org.pk These ongoing efforts contribute to a growing synthetic toolbox for accessing the chromene and benzopyran core structures found in compounds like this compound.
Molecular and Cellular Mechanisms of Evodinnol Action
Identification of Molecular Targets and Ligand Interactions
The initial step in elucidating the mechanism of action for a compound like Evodinnol involves identifying its direct molecular targets within the cell. This is typically achieved through a combination of computational and experimental approaches.
At present, there are no published studies that identify specific cellular receptors to which this compound binds. Research in this area would typically involve screening this compound against a panel of known receptors to identify any binding affinity. Subsequent studies would then be required to determine whether this binding results in the activation (agonism) or inhibition (antagonism) of the receptor and the downstream consequences of this interaction. Without such studies, any discussion of this compound's receptor binding profile would be purely speculative.
The potential for this compound to modulate the activity of various enzymes has not been reported in the available scientific literature. Generally, kinetic studies are performed to understand how a compound affects an enzyme's catalytic activity. These studies determine parameters such as the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). However, no such data is currently available for this compound.
There is currently no evidence to suggest that this compound directly modulates protein-protein interactions. Investigating such effects would require sophisticated techniques like co-immunoprecipitation or proximity ligation assays in the presence of this compound to determine if it disrupts or stabilizes specific protein complexes.
Elucidation of Intracellular Signaling Cascades Affected by this compound
Understanding which intracellular signaling pathways are affected by a compound is crucial to understanding its cellular effects. This often involves analyzing changes in the phosphorylation state of key signaling proteins or measuring the activity of downstream transcription factors.
No studies have directly investigated the effects of this compound on specific intracellular signaling cascades. While it is known that other structurally related flavonoids can modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, it is not possible to extrapolate these findings to this compound without direct experimental evidence. A comprehensive analysis would involve treating cells with this compound and measuring the activation of key upstream and downstream components of various signaling pathways.
The potential for this compound to influence the crosstalk between different signaling networks remains an unexplored area of research. Cellular signaling is a complex and interconnected web, and the modulation of one pathway can have far-reaching effects on others. However, without foundational data on this compound's primary targets and affected pathways, any discussion of signaling crosstalk would be premature.
Modulation of Cellular Processes at the Molecular Level
Regulation of Gene Expression and Protein Synthesis
There is a lack of specific research data elucidating the role of this compound in regulating gene expression and protein synthesis. The processes of transcription and translation are fundamental to cellular function, and many bioactive compounds exert their effects by influencing these pathways. However, studies detailing which specific genes or proteins are targeted by this compound, and the mechanisms of this regulation—be it through interaction with transcription factors, modification of epigenetic markers, or direct effects on ribosomal machinery—are not currently available.
Cellular Homeostasis and Stress Response Pathways
Cellular homeostasis is the maintenance of a stable internal environment, a process critical for cell survival and function. qiagen.com Disruptions to this balance can trigger cellular stress and activate complex signaling networks, such as the unfolded protein response (UPR) and the integrated stress response (ISR). nih.govmdpi.com These pathways are designed to mitigate damage and restore homeostasis, but prolonged stress can lead to programmed cell death. mdpi.com
While the general mechanisms of cellular homeostasis and stress responses are well-understood, the specific influence of this compound on these pathways has not been characterized. There is no available research to indicate whether this compound helps maintain cellular homeostasis or, conversely, acts as a stressor that activates protective or apoptotic pathways. Investigations into its effects on key markers of cellular stress, such as the phosphorylation of eIF2α or the activation of stress-related transcription factors like ATF4, have not been reported.
Structure Activity Relationship Sar Investigations of Evodinnol
Computational Approaches to Evodinnol SAR
Computational methods play a significant role in modern SAR investigations, offering efficient ways to predict, analyze, and visualize the interactions between a compound and its biological target. These approaches can complement experimental studies by providing molecular-level insights and guiding the design of new compounds for synthesis and testing. nih.gov, mdpi.com, mdpi.com
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation (pose) and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. mdpi.com, nih.gov, mdpi.com Molecular docking predicts the preferred orientation of the ligand within the binding site, often scoring different poses based on predicted interaction energies. schrodinger.com Molecular dynamics simulations extend this analysis by simulating the time-dependent behavior of the ligand-target complex, providing insights into the stability of the complex, conformational changes, and the nature of interactions over time. plos.org These simulations can help to understand the molecular basis of a compound's activity and identify key residues involved in binding. preprints.org, mdpi.com
While specific data on this compound's molecular docking and dynamics simulations are not detailed in the provided snippets, these methods are routinely applied in SAR studies to understand how structural features of a ligand contribute to its binding to a target protein. mdpi.com, frontiersin.org, plos.org For example, molecular docking can be used to predict how this compound might interact with a potential protein target, highlighting the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are likely to occur. mdpi.com Molecular dynamics simulations can then assess the stability of these interactions and the dynamic behavior of the complex. plos.org
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a computational approach that identifies the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of a molecule that are necessary for its biological activity. ajchem-a.com, researchgate.net, researchgate.net These features represent the critical interactions between the ligand and its target. plos.org, mdpi.com Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or the structure of the target protein's binding site (structure-based). medsci.org, researchgate.net
Virtual screening utilizes pharmacophore models or docking algorithms to search large databases of chemical compounds to identify potential new ligands with similar properties or predicted binding modes. ajchem-a.com, simulations-plus.com, nih.gov This allows for the rapid identification of novel chemical scaffolds with potential activity, significantly reducing the number of compounds that need to be experimentally tested. simulations-plus.com While the provided information does not specifically describe pharmacophore modeling or virtual screening efforts for this compound, these techniques are integral to computational SAR studies and drug discovery pipelines. medsci.org, nih.gov, nih.gov They can be used to define the key features of this compound required for its activity and to search for structurally diverse compounds that share these features. mdpi.com
Experimental Strategies in this compound SAR Studies
Experimental strategies are essential for validating computational predictions and directly assessing the impact of structural modifications on the biological activity of this compound. These approaches involve the synthesis of this compound analogs and the evaluation of their biological effects through various in vitro and in vivo assays. jneonatalsurg.com
Identification of Key Pharmacophoric Elements
Experimental SAR studies, particularly through systematic chemical modification and biological evaluation, directly contribute to the identification of key pharmacophoric elements. By observing how changes to specific functional groups or regions of the this compound structure affect its biological activity, researchers can infer which parts of the molecule are involved in critical interactions with its biological target. plos.org, mdpi.com For instance, if removing or modifying a hydroxyl group significantly reduces activity, it suggests that the hydroxyl group is a key pharmacophoric element, likely involved in hydrogen bonding with the target. plos.org
The identification of these key pharmacophoric elements through experimental data provides valuable information for guiding further structural modifications and can also be used to refine or validate computational pharmacophore models. researchgate.net, mdpi.com The provided snippets mention that pharmacophoric features represent the active sites involved in ligand-receptor interactions and are essential for molecular recognition. mdpi.com Identifying these elements for this compound would involve correlating the observed biological activities of its analogs with their structural differences.
Based on the available scientific literature, detailed research findings and data tables specifically focusing on the optimization of molecular properties for the biological efficacy of the chemical compound "this compound," as required for section 6.2.3 of a Structure-Activity Relationship (SAR) investigation, are limited. While the term "this compound" appears in some studies, the extensive SAR and optimization research in the literature primarily pertains to Evodiamine, a distinct alkaloid.
One study identified "this compound" (with an anionic formula C₁₂H₁₃O₆⁻) as a component found in the fruits of Greigia sphacelata. nih.govontosight.ai The same study reported that extracts from these fruits exhibited cholinesterase inhibitory potential and antioxidant capacities, and suggested a link between some of the fruit's metabolites and potential activity against Alzheimer's disease. nih.govontosight.ai However, this research did not provide detailed SAR or specific data on the optimization of this compound's molecular structure to enhance these or other biological activities.
Another compound, also referred to as this compound or Evodionol, has a different molecular formula (C₁₄H₁₆O₄) and is listed in databases like PubChem (CID 225062). While some general biological activities might be associated with compounds containing similar structural scaffolds like the benzopyran ring, specific, detailed research findings and data tables on the optimization of this particular this compound's molecular properties for biological efficacy were not found in the search results.
Preclinical in Vitro and in Vivo Research Models for Evodinnol Studies
Translational In Vivo Animal Models for Biological Evaluation
In vivo animal models are crucial for evaluating the systemic effects of a compound, including its pharmacokinetics, efficacy in a living system, and potential impact on complex biological processes within a whole organism. nih.govnih.govmattek.comnih.govijpras.com They provide a more comprehensive understanding of a compound's activity in a complex physiological setting before human trials.
Genetically Engineered Mouse Models (GEMMs) are mice whose genome has been altered through genetic engineering techniques to mimic specific human conditions or diseases, such as cancer or genetic disorders. embopress.orgtaconic.comnki.nlwikipedia.orgnih.gov GEMMs develop tumors or disease phenotypes de novo in a natural immune-proficient environment, which can better recapitulate the complexity and heterogeneity of human diseases compared to models involving the inoculation of cancer cells. embopress.orgnih.gov These models are valuable for validating candidate genes and drug targets, assessing therapy efficacy, and studying mechanisms of drug resistance within a living system. embopress.orgwikipedia.orgnih.gov
Syngeneic and Humanized Mouse Models
Mouse models are widely utilized in preclinical research due to their genetic, biological, and behavioral similarities to humans. cusabio.com Within in vivo mouse studies, syngeneic and humanized models offer distinct advantages for evaluating therapeutic candidates, particularly in areas like immuno-oncology and infectious diseases. criver.comtaconic.comherabiolabs.com
Syngeneic Mouse Models: These models involve implanting tumor cells into immunocompetent mice of the same genetic background as the tumor cells. taconic.comcriver.com A key advantage is the presence of a fully intact and functional immune system, which allows researchers to study the complex interactions between the tumor, the immune system, and potential therapies, especially immunotherapies. taconic.comcriver.com Syngeneic models are valuable for evaluating immune-modulating drugs and understanding the tumor microenvironment in an immunocompetent setting. taconic.comcriver.com However, a limitation is that these models may not fully recapitulate the complex immune responses seen in human patients with solid tumors. nih.gov
Humanized Mouse Models: These models are created by engrafting immunodeficient mice with human cells, tissues, or genes to reconstitute components of the human immune system. criver.comherabiolabs.comnih.gov This allows for the study of human-specific immune responses, disease progression, and drug efficacy in a living system that better mimics human biology compared to standard immunodeficient models. criver.comherabiolabs.comnih.gov Humanized mice are particularly useful for evaluating immuno-oncology therapies, studying infectious agents specific to humans, and investigating graft-versus-host disease. criver.comnih.govfrontiersin.org Different types of humanization exist, including engraftment with human peripheral blood mononuclear cells (PBMCs) for studying human immune responses in vivo, or with human CD34+ hematopoietic stem cells (HSCs) to develop a more stable and long-lasting human immune system. criver.comherabiolabs.com
Zebrafish Models in Developmental and Disease Research
Zebrafish (Danio rerio) have become an increasingly popular vertebrate model organism in biomedical research, including studies on development and disease. mdpi.comfrontiersin.orgfrontiersin.org Their advantages include cost-effectiveness, high fecundity, rapid external development of transparent embryos, and ease of genetic manipulation. frontiersin.orgfrontiersin.orgnih.gov These features allow for direct visualization of developmental processes and facilitate high-throughput screenings. frontiersin.orgfrontiersin.orgnih.gov
Zebrafish models are used to study normal developmental biology, genetic diseases, and the effects of environmental factors. mdpi.comfrontiersin.org They are valuable for investigating neurodevelopmental disorders, heart diseases, and the function of genes associated with various human pathologies due to a high degree of genetic and physiological similarity to humans. frontiersin.orgfrontiersin.orgnih.gov Over 80% of human disease-causing proteins have an ortholog in zebrafish. frontiersin.org The transparency of zebrafish embryos also makes them suitable for in vivo imaging of biological processes. frontiersin.orgnih.gov
Considerations for Model Selection and Validation
The selection and validation of preclinical research models are critical steps to ensure the reliability and translatability of study findings. irbbarcelona.orgpulmonarychronicles.com The choice of model should be guided by the specific research question, the biological target, and the disease being studied. angelinipharma.comyoutube.com
Key considerations for model selection include the model's relevance to the human condition, the biological complexity required to address the research question, and practical factors such as cost and throughput. numberanalytics.comcusabio.comemulatebio.com For instance, while in vitro models like 2D and 3D cell cultures offer cost-effectiveness and high throughput, they may lack the complexity of a living organism. numberanalytics.comemulatebio.com In vivo models, such as mice and zebrafish, provide a more complex biological system but can be more resource-intensive. cusabio.com
Model validation involves assessing how well the chosen model recapitulates aspects of the human disease or biological process of interest and its ability to predict human responses. emulatebio.comuu.senih.gov This can involve comparing cellular organization, gene expression, and functional responses in the model to those observed in human tissues or patients. nih.gov Statistical methods, such as cross-validation, can also be employed to evaluate the predictive performance and avoid overfitting of models, particularly in data analysis. pulmonarychronicles.commdpi.comaalto.fiajuronline.org Ultimately, selecting and validating appropriate preclinical models is essential for generating robust data that can inform and de-risk the translation of findings to clinical applications. angelinipharma.comirbbarcelona.org
Assay Development and High Throughput Screening for Evodinnol
Principles and Methodologies of Assay Design for Evodinnol Research
Effective assay design is fundamental to obtaining robust, reproducible, and meaningful results in the study of compounds like this compound. nuvisan.comevotec.com The design process involves optimizing assay conditions for accuracy, sensitivity, specificity, and reproducibility, which helps minimize false positives and negatives. evotec.com Key considerations include selecting appropriate detection methods, instrumentation, reagents, and reaction conditions. nih.gov For high-throughput applications, miniaturized formats, such as 384-well and 1536-well plates, are commonly used. evotec.comnuvisan.comevotec.com
Biochemical Assay Development for Target-Specific Investigations
Biochemical assays are designed to measure the interaction of a compound with a specific biological target, such as an enzyme or receptor, in a cell-free system. evotec.comsyngeneintl.comaxxam.com These assays are valuable for primary screening as conditions can be precisely controlled and compounds interact directly with the target. evotec.com
Enzyme Activity Assays (e.g., cholinesterase inhibition assays)
Enzyme activity assays are used to measure the rate at which an enzyme catalyzes a chemical reaction or to assess the effect of a compound on enzyme activity, such as inhibition. sigmaaldrich.comamsbio.comlabinsights.nlresearchgate.net These assays are vital tools in enzyme inhibition and kinetics studies. amsbio.com Cholinesterase inhibition assays, for instance, are used to evaluate compounds that inhibit the activity of cholinesterase enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.govdost.gov.phattogene.com Inhibition of these enzymes is a therapeutic approach for neurodegenerative diseases like Alzheimer's disease. nih.govdost.gov.phattogene.com
One common method for cholinesterase inhibition assays is the Ellman method, which is often adapted for high-throughput screening. attogene.com This method typically involves the enzymatic hydrolysis of a substrate (e.g., acetylthiocholine) by cholinesterase, producing a product (e.g., thiocholine) that reacts with a chromogen (e.g., DTNB) to generate a colored product that can be measured spectrophotometrically. mdpi.comattogene.com The intensity of the color is proportional to the enzyme activity. attogene.com
While this compound has been identified in plants studied for cholinesterase inhibitory potential, specific data on this compound's activity in such assays is not provided in detail in the search results. However, a study on Greigia sphacelata fruits, where this compound was found, reported IC50 values for the inhibition of AChE and BChE by pulp and seed extracts. mdpi.com This suggests that compounds within these extracts, potentially including this compound, contribute to the observed inhibitory activity.
| Sample | AChE Inhibition IC50 (μg/mL) | BChE Inhibition IC50 (μg/mL) |
| Pulp of G. sphacelata | 4.49 ± 0.08 | 73.86 ± 0.09 |
| Seeds of G. sphacelata | 4.38 ± 0.04 | 78.57 ± 0.06 |
Receptor Binding Assays
Receptor binding assays are used to study the interaction between a ligand (such as a drug candidate like this compound) and a target receptor. merckmillipore.comnih.govcontractlaboratory.com These assays are critical for determining binding affinity and are used in lead identification and characterization. merckmillipore.comcontractlaboratory.com Common formats include filtration assays and scintillation proximity assays (SPA), often employing radiolabeled ligands. nih.govmerckmillipore.com Non-radioactive formats utilizing fluorescence polarization or time-resolved fluorescence are also being explored. nih.gov
The goal of receptor binding assay development is to achieve low nonspecific binding and high specific binding at the dissociation constant (Kd) concentration of the radioligand. nih.gov These assays are designed as competitive inhibition assays where a test compound competes with a known radiolabeled ligand for binding sites on the receptor. merckmillipore.com While the search results describe the general principles and methods of receptor binding assays, specific applications or findings related to this compound and its potential interaction with specific receptors are not detailed.
Cell-Based Assay Development for Phenotypic and Mechanistic Screening
Cell-based assays utilize live cells to study the biological effects of compounds in a more complex and physiologically relevant environment compared to biochemical assays. evotec.comsyngeneintl.comaxxam.comnuvisan.com These assays can be used for both target-based screening and phenotypic screening, evaluating cellular responses or specific biological processes. evotec.com
Reporter Gene Assays
Reporter gene assays are sensitive tools used to study gene expression and regulation, as well as to monitor cell signaling pathways. thermofisher.combmglabtech.comrevvity.comindigobiosciences.com These assays involve introducing a construct into cells that contains a reporter gene (e.g., luciferase, beta-galactosidase, fluorescent proteins) linked to a regulatory sequence of interest. thermofisher.comindigobiosciences.compromega.de The expression of the reporter gene, which produces a measurable product, reflects the activity of the regulatory sequence or the signaling pathway being studied. thermofisher.comindigobiosciences.compromega.de
Luciferase reporter assays are particularly popular due to their high sensitivity and broad dynamic range, allowing for quantifiable measurement of gene expression through light output. indigobiosciences.compromega.de Dual-reporter systems, using two different reporter genes, can be employed for normalization or to study multiple pathways simultaneously. bmglabtech.compromega.de Reporter gene assays are amenable to HTS formats, including 384- and 1536-well plates. revvity.com Specific applications of reporter gene assays in the context of this compound research are not mentioned in the provided search results.
High-Content Imaging Assays
High-content imaging (HCI), also known as high-content screening (HCS), is an image-based technology that allows for the capture and analysis of extensive visual data from biological samples, often at the single-cell or subcellular level. idea-bio.commoleculardevices.comcriver.comncardia.com HCI combines automated microscopy, fluorescent imaging, and sophisticated image analysis algorithms to quantify multiple parameters related to cellular structures, functions, and responses. idea-bio.commoleculardevices.comncardia.com
HCI is used in assay development and compound screening to identify potential hits and gain insights into their effects on cellular phenotypes. idea-bio.comcriver.comncardia.com It can be applied to various cell models, including 2D cultures, 3D spheroids, and co-cultures, and allows for multiplexing to monitor multiple features within a single well. idea-bio.comcriver.comnih.gov HCI is more predictive than traditional plate-reader HTS in some cases, providing detailed data on target interaction and potential off-target effects. criver.com While the search results describe the capabilities and applications of HCI in drug discovery, there is no specific information on the use of HCI assays for studying this compound.
High-Throughput and Medium-Throughput Screening Applications
High-Throughput Screening (HTS) is a widely adopted method in the early stages of drug discovery for identifying potential hits. evotec.commdpi.com This automated process involves rapidly screening vast libraries of compounds against a specific biological target or cellular phenotype using miniaturized assays. evotec.commdpi.com HTS can identify compounds exhibiting binding or activity, providing data to guide subsequent compound selection, hit expansion, and the development of Structure-Activity Relationships (SARs). evotec.com Medium-Throughput Screening (MTS) assays, often semi-automated, allow for the assessment of a smaller number of compounds compared to HTS, typically evaluating around five compounds per week for various toxicological endpoints like growth, development, reproduction, feeding, and locomotion. nih.gov
While the provided search results discuss HTS and MTS in general contexts and mention this compound's presence in plant extracts that have undergone biological evaluation researchgate.netpsu.ac.th, there is no specific detailed research finding directly linking this compound to a dedicated high-throughput or medium-throughput screening campaign targeting a particular biological pathway or disease model within the search results. However, the general principles of HTS and MTS would be applicable to screening this compound against various targets if such studies were to be conducted.
HTS platforms commonly utilize various detection modalities, including absorbance, luminescence, fluorescence, fluorescence polarization (FP), homogeneous time-resolved fluorescence (HTRF), time-resolved fluorescence resonance energy transfer (TR-FRET), and AlphaScreen. bioascent.com The miniaturization of assays, moving from 96-well plates to 384-well and even 1536-well formats, has significantly increased screening capacity. mdpi.comlabmanager.com Automated systems, robotics, and data processing software are integral to HTS, enabling the rapid analysis of large compound libraries. mdpi.comlabmanager.com
Medium-throughput screening assays can be designed to quantify the effects of chemicals on specific biological processes. For instance, studies have used MTS to assess the toxicity of neurotoxicants by measuring effects on feeding, growth, and reproduction in model organisms. nih.gov
In Silico Screening and Virtual Ligand Discovery
In silico screening, also known as Virtual Ligand Screening (VLS), is a computational approach used in drug discovery to identify potential drug candidates by predicting their binding to a target receptor using computer programs. nih.govmdpi.com This method offers a faster and more cost-effective alternative to experimental HTS, allowing for the screening of much larger virtual libraries of compounds. plos.org A key requirement for VLS is knowledge of the spatial and energetic criteria governing protein-ligand binding. nih.gov
The process typically involves evaluating large databases of molecular structures computationally to identify molecules likely to bind to a specific molecular target, often a protein or enzyme receptor. mdpi.com VLS acts as a filter, significantly reducing the number of compounds that need to be experimentally tested. mdpi.com Approaches to VLS can be categorized based on the structure of the ligand (ligand-based virtual screening, LBVS) or the receptor (structure-based virtual screening, SBVS). mdpi.comeyesopen.com LBVS utilizes ligands with known biological activity to find structurally similar molecules in virtual libraries, operating under the principle that similar structures may exhibit comparable activity. mdpi.com SBVS, on the other hand, requires the 3D structure of the target protein and predicts binding based on docking simulations. mdpi.comeyesopen.com
While the provided search results discuss in silico screening and virtual ligand discovery in detail, including its application in identifying potential inhibitors for targets like the sigma-1 receptor nih.gov and SARS-CoV-2 proteins gsconlinepress.commdpi.comum.ac.ireuropeanreview.org, there are no specific research findings detailing in silico screening or virtual ligand discovery efforts specifically focused on this compound as the ligand or as part of a screened library. However, given its known structure ontosight.ai, this compound could theoretically be included in virtual libraries for screening against various biological targets if their structures are available.
Assay Validation and Optimization for Reproducibility and Robustness
Assay validation is a critical process to confirm that a method is suitable for its intended purpose, ensuring reliable and reproducible results. wur.nlnih.gov This involves establishing the analytical and diagnostic performance characteristics of the assay, including parameters such as sensitivity, specificity, accuracy, precision, repeatability, and robustness. wur.nlnih.govresearchgate.netdrugdiscoverynews.com Rigorous control of assay performance is essential, whether the assay is used in research, clinical routine, or drug development. nih.gov
Assay optimization is often a necessary step before full validation, particularly for in-house developed methods, to ensure optimal performance. nih.govsigmaaldrich.com Optimization aims to improve assay parameters such as sensitivity, specificity, and precision. sigmaaldrich.com Factors that can be adjusted during optimization include reagent concentrations (e.g., primer and probe concentrations in PCR assays), reaction conditions (e.g., annealing temperature, thermal cycling protocols), and sample volume. sigmaaldrich.comnih.govmdpi.comthermofisher.com Reducing interference and improving precision and reproducibility are key goals of assay optimization. mercodia.com
Reproducibility refers to the ability of an assay to yield consistent results when performed under different conditions, such as by different operators, in different laboratories, or using different equipment. Robustness refers to the ability of an assay to remain unaffected by small variations in method parameters. nih.gov Both reproducibility and robustness are crucial for the reliable application of any assay, particularly in screening large compound libraries or for clinical diagnostics. wur.nlnih.govresearchgate.net
While the search results emphasize the importance of assay validation and optimization in various contexts, including ELISA nih.govresearchgate.net, PCR drugdiscoverynews.comsigmaaldrich.commdpi.com, and assays for extracellular vesicles researchgate.net, there is no specific information available within the search results regarding the validation or optimization of assays specifically designed to detect or quantify this compound, or assays where this compound was used as a tool compound during the validation or optimization process. However, the general principles and procedures for assay validation and optimization described in the search results would be applicable to any assay involving this compound.
Detailed protocols and standard operating procedures (SOPs) are often developed to ensure consistency and facilitate assay validation. nih.gov For instance, SOPs for validating immunochemical methods like ELISA cover parameters relevant to determining the concentration of an analyte in a biological fluid. nih.gov
Data tables are commonly used to present the results of assay validation studies, showing performance characteristics such as precision (often expressed as coefficient of variation, %CV), accuracy (agreement with reference methods), and limits of detection (LOD). researchgate.net
| Assay Parameter | Description |
| Sensitivity | The ability of an assay to detect small amounts of the analyte. |
| Specificity | The ability of an assay to exclusively detect the target analyte. |
| Accuracy | The closeness of measured values to the true value. |
| Precision | The degree of agreement among individual test results when the assay is repeated. |
| Repeatability | Precision under the same operating conditions over a short interval of time. |
| Robustness | The capacity of an assay to remain unaffected by small, deliberate variations in method parameters. |
The validation process provides objective evidence that an assay meets the requirements for its intended use, which is essential for its reliable application in research and development. nih.gov
Future Perspectives and Unexplored Research Avenues
Integration of Omics Technologies in Evodinnol Research
The application of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive approach to understanding the biological effects and mechanisms of action of compounds like this compound. Integrating data from these different levels of biological organization can provide a holistic view of how this compound interacts with biological systems. quanticate.comresearchgate.netnih.gov This integrated multi-omics approach can help identify specific molecular targets, pathways, and networks influenced by this compound, offering deeper insights than traditional single-omics studies. quanticate.comnih.gov Challenges in this area include the complex data integration and analysis required, necessitating advanced computational methods and interdisciplinary collaboration. quanticate.comresearchgate.net
Data Table 1: Potential Omics Technologies for this compound Research
| Omics Technology | Focus Area | Potential Insights for this compound Research |
| Genomics | Genetic makeup | Identifying genetic factors influencing response to this compound |
| Transcriptomics | Gene expression levels | Understanding how this compound affects RNA production |
| Proteomics | Protein abundance and modifications | Analyzing protein targets and cellular processes altered by this compound |
| Metabolomics | Small molecule metabolites | Profiling metabolic changes induced by this compound |
Application of Artificial Intelligence and Machine Learning in this compound Discovery
Data Table 2: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Relevance to this compound Research |
| In silico Screening | Predicting biological activity based on structural features | Identifying potential targets and activities of this compound and its analogs. |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Developing models to correlate chemical structure with biological activity | Designing and predicting the activity of novel this compound derivatives. |
| Predictive Modeling | Forecasting outcomes based on integrated biological data | Predicting this compound's effects in complex biological systems or identifying responsive cell lines. |
Discovery of Novel Biological Activities and Therapeutic Applications
While compounds with benzopyran structures are known for various activities like antioxidant, anti-inflammatory, and cytotoxic properties, specific detailed biological activities for this compound require further dedicated research. ontosight.ai Future research should focus on systematically evaluating this compound for a wider range of biological activities beyond those commonly associated with its structural class. This could involve screening against various disease models, exploring its effects on different cellular pathways, and investigating potential therapeutic applications in areas such as neuroprotection, metabolic disorders, or infectious diseases. mdpi.comnih.gov Identifying novel activities could unlock new therapeutic potential for this compound or its derivatives.
Sustainable Production and Engineering of this compound and its Analogs
The increasing demand for natural product-derived compounds necessitates the development of sustainable production methods. Future research could explore sustainable ways to produce this compound, including optimizing extraction from natural sources, developing efficient chemical synthesis routes with reduced environmental impact, or utilizing biotechnological approaches such as microbial fermentation or plant cell culture. esilv.fr Furthermore, metabolic engineering of host organisms could be explored to enhance the biosynthesis of this compound or to produce novel analogs with improved properties. mdpi.com This focus on sustainable production and engineering will be crucial for ensuring a reliable and environmentally conscious supply of this compound for research and potential applications.
Q & A
Basic: How to formulate a hypothesis involving Evodinnol in experimental research?
Methodological Answer:
A hypothesis should explicitly link this compound’s properties (e.g., molecular interactions, pharmacokinetics) to measurable outcomes. For example:
"this compound inhibits [specific enzyme/receptor] by [proposed mechanism], leading to [expected biological effect]."
- Variables: Define independent (e.g., this compound dosage), dependent (e.g., enzyme activity), and controlled variables (e.g., pH, temperature) .
- Validation: Use pilot experiments to test feasibility and refine variable ranges .
- Alignment: Ensure the hypothesis aligns with gaps in existing literature (e.g., conflicting reports on this compound’s efficacy in certain models) .
Basic: What experimental design principles apply to this compound studies?
Methodological Answer:
- Replication: Include biological and technical replicates (e.g., ≥3 independent trials) to account for variability .
- Controls: Use positive/negative controls (e.g., known inhibitors/solvents) to validate assay specificity .
- Blinding: Implement single/double-blinding in in vivo studies to reduce bias .
- Data Collection: Predefine timepoints and measurement tools (e.g., HPLC for quantification) .
Basic: How to ensure statistical rigor in this compound dose-response studies?
Methodological Answer:
- Sample Size: Calculate using power analysis (e.g., G*Power) to detect significant effects (α=0.05, power=0.8) .
- Analysis Plan: Specify tests (e.g., ANOVA for multiple groups, Tukey’s post-hoc) and software (e.g., R, GraphPad) before data collection .
- Outliers: Define exclusion criteria (e.g., values beyond ±3 SD) and document all exclusions .
Advanced: How to address contradictory data on this compound’s mechanism of action?
Methodological Answer:
- Root-Cause Analysis: Compare experimental conditions (e.g., cell lines, solvent used) across studies .
- Sensitivity Testing: Vary key parameters (e.g., incubation time, co-factors) to identify critical factors .
- Cross-Validation: Use orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for activity) to confirm findings .
- Meta-Analysis: Systematically review published data to quantify heterogeneity (e.g., I² statistic) and identify moderators .
Advanced: What strategies optimize this compound’s stability in long-term in vitro studies?
Methodological Answer:
- Degradation Profiling: Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS to identify breakdown products .
- Formulation Adjustments: Test buffering agents (e.g., PBS vs. HEPES) or antioxidants (e.g., ascorbic acid) .
- Data Documentation: Track storage conditions (temperature, light exposure) in metadata for reproducibility .
Advanced: How to model this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer:
- Compartmental Modeling: Use tools like NONMEM or Monolix to fit plasma concentration vs. effect data .
- Covariate Analysis: Assess demographic/biological variables (e.g., age, renal function) influencing PK-PD .
- Validation: Compare model predictions to independent datasets or in silico simulations .
Advanced: Resolving discrepancies between in vitro and in vivo efficacy of this compound
Methodological Answer:
- Bioavailability Check: Measure plasma/tissue concentrations to confirm this compound reaches target sites .
- Metabolite Screening: Identify active/inactive metabolites via liver microsome assays .
- Temporal Dynamics: Adjust dosing schedules to mirror in vivo half-life (e.g., QD vs. BID regimens) .
Advanced: Designing cross-disciplinary studies for this compound’s neuroprotective effects
Methodological Answer:
- Integrative Design: Combine electrophysiology (e.g., patch-clamp), biomarkers (e.g., GFAP), and behavioral assays .
- Collaborative Validation: Partner with labs specializing in complementary techniques (e.g., fMRI for brain activity) .
- Ethical Compliance: Adhere to institutional guidelines for animal/human studies, including 3R principles .
Data Management and Reproducibility
- Metadata Standards: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
- Pre-registration: Document hypotheses and protocols on platforms like OSF or ClinicalTrials.gov .
- Code Sharing: Publish analysis scripts on GitHub with version control .
Addressing Peer Review Critiques on this compound Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
